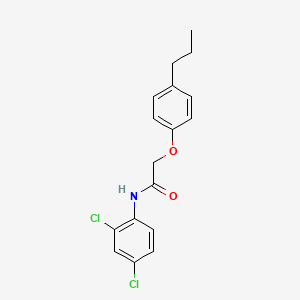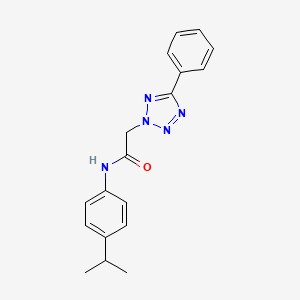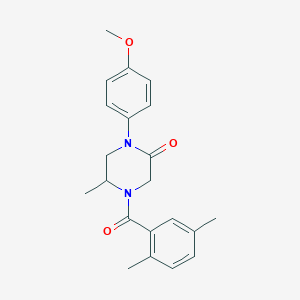![molecular formula C18H21N5O3 B5570888 2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)-N-[(3-propyl-5-isoxazolyl)methyl]acetamide](/img/structure/B5570888.png)
2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)-N-[(3-propyl-5-isoxazolyl)methyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis process of similar triazole and acetamide derivatives involves a series of reactions characterized by the condensation of different chemical groups. For instance, the synthesis of N-[4-acetyl-4,5-dihydro-5-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-5-methyl-1,3,4-thiadiazol-2-yl]acetamide derivatives and their structural establishment through MS, IR, CHN, and 1H NMR spectral data highlight the complexity and diversity of the structures that can be achieved (Wang et al., 2010).
Molecular Structure Analysis
The molecular structure of compounds within this chemical category is elucidated using advanced spectroscopic methods. The synthesized compounds' structures have been established by MS, IR, CHN, and 1H NMR spectral data, showcasing the intricacy of their molecular frameworks. These data provide a detailed understanding of the compound's molecular geometry, electronic structure, and the spatial arrangement of atoms.
Chemical Reactions and Properties
Chemical reactions involving similar compounds demonstrate a range of functionalities. For example, the synthesis of triazole derivatives involves reactions with acetyl chloride in dry benzene, followed by cyclisation with hydrazine hydrate in ethanol, illustrating the compound's reactive nature and the possibility of obtaining various derivatives through chemical modifications (Panchal & Patel, 2011).
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research on thiazolidinone derivatives, such as those synthesized by Baviskar et al. (2013), has demonstrated potential antimicrobial activity against various bacterial and fungal species. These studies provide a foundation for understanding how modifications to the core structure, similar to the compound , could influence antimicrobial efficacy (Bhushan A. Baviskar, S. S. Khadabadi, S. Deore, 2013).
Structural Elucidation and Synthesis
Investigations into the synthesis of novel heterocyclic compounds, including oxazolidinone derivatives, provide insights into the development of new antibacterial agents with improved safety profiles. For instance, Reck et al. (2005) identified 1,2,3-triazoles as promising replacements for conventional functionalities in oxazolidinones, pointing towards a method of improving drug safety without compromising antibacterial potency (F. Reck, Feiyu Zhou, et al., 2005).
Application in Drug Development
The chemistry of compounds containing isoxazolyl and triazolyl groups has been explored for their potential in drug development, including as antimicrobial and anticancer agents. The synthesis of new compounds and their biological evaluation, as demonstrated by Nikalje et al. (2015), who synthesized thiazolidinone derivatives for anti-inflammatory evaluation, showcases the broader applicability of such chemical frameworks in medicinal chemistry (A. P. Nikalje, N. Hirani, R. Nawle, 2015).
Eigenschaften
IUPAC Name |
2-(3-methyl-5-oxo-1-phenyl-1,2,4-triazol-4-yl)-N-[(3-propyl-1,2-oxazol-5-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3/c1-3-7-14-10-16(26-21-14)11-19-17(24)12-22-13(2)20-23(18(22)25)15-8-5-4-6-9-15/h4-6,8-10H,3,7,11-12H2,1-2H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVYKFDWNIQGOAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=C1)CNC(=O)CN2C(=NN(C2=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)-N-[(3-propyl-5-isoxazolyl)methyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-methyl-2-pyridinyl)-6-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]-3-pyridazinamine](/img/structure/B5570806.png)
![4-hydroxy-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5570810.png)

![4-(acetylamino)-N-[4-(aminocarbonyl)phenyl]benzamide](/img/structure/B5570822.png)
![5-(3,4-dimethoxyphenyl)-4-[(2-furylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5570834.png)
![4-{[(3-hydroxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5570838.png)

![8-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-3-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5570852.png)

![N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]-2-furamide](/img/structure/B5570860.png)
![2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5570871.png)


![3-cyclopentylidene-1,2,3,4-tetrahydro-9H-cyclopenta[b]quinolin-9-one](/img/structure/B5570901.png)